tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate
- tert-Butyl 4-(methyl(phenylmethoxycarbonyl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds . Its tert-butoxycarbonyl and benzyl groups provide steric hindrance and electronic effects that influence its chemical behavior and interactions with molecular targets .
Properties
IUPAC Name |
tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-10-16(11-13-21)20(4)17(22)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJMIHMRGWRXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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